2-Methyl-7-nitrobenzo[d]oxazole
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Overview
Description
2-Methyl-7-nitrobenzo[d]oxazole is a heterocyclic aromatic compound with the molecular formula C8H6N2O3. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitrobenzo[d]oxazole typically involves the nitration of 2-methylbenzoxazole. This can be achieved by treating 2-methylbenzoxazole with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction is exothermic and requires careful temperature control to avoid decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of 2-methyl-7-aminobenzo[d]oxazole.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-7-nitrobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitrobenzo[d]oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitrobenzo[d]oxazole
- 2-Methyl-7-aminobenzo[d]oxazole
- 2-Chloro-7-nitrobenzo[d]oxazole
Uniqueness
2-Methyl-7-nitrobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a nitro group on the benzoxazole ring allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-methyl-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H6N2O3/c1-5-9-6-3-2-4-7(10(11)12)8(6)13-5/h2-4H,1H3 |
InChI Key |
ANSREMDBTDWIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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